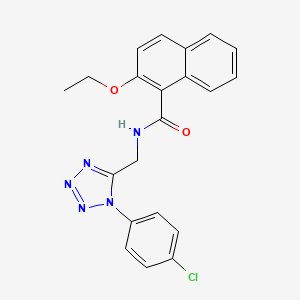

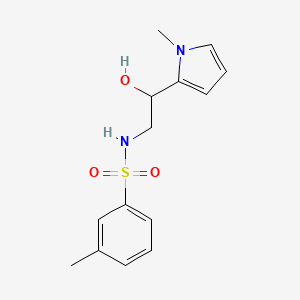

![molecular formula C17H19NO4S B2708022 Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate CAS No. 2097867-35-9](/img/structure/B2708022.png)

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of Methyl 3-hydroxy-4-methoxybenzoate involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Chemical Reactions Analysis

Thiophene-based analogs have been synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents to produce a variety of thiophene derivatives .Wissenschaftliche Forschungsanwendungen

Physico-Chemical Properties and Beta-Adrenolytic Activity

Research has delved into the physico-chemical properties of compounds structurally similar to "Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate", such as derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates. These compounds exhibit potential ultra-short beta-adrenolytic activity, with studies aiming to understand the relationship between their structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability have been measured to aid in the quantitative structure-activity study (Stankovicová et al., 2014).

Photophysical Properties

The synthesis and photophysical properties of derivatives have been studied, revealing the impact of substituent groups on luminescence properties. For instance, the introduction of methoxy and cyano groups to the thiophenyl moiety results in distinct characters in luminescence properties, depending on the substituted group. These findings are crucial for understanding the electronic and structural factors influencing the photophysical behavior of these compounds (Kim et al., 2021).

Liquid Crystalline Properties

The formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by certain derivatives showcases the diversity of applications these compounds can have in material science. The microsegregation of hydrophilic regions from aromatic segments, even in the absence of a flexible alkyl chain, highlights the potential for novel liquid crystalline materials (Kölbel et al., 1998).

Synthesis and Biological Evaluation

Compounds similar in structure have been synthesized and evaluated for their biological activity, including antimycobacterial properties. The studies conducted demonstrate the potential therapeutic applications of these compounds, highlighting their significance in drug discovery and development (Tengler et al., 2013).

Chemosensors

The development of novel anion sensors based on derivatives of this compound emphasizes the importance of these compounds in analytical chemistry. Such sensors have been reported for their spectroscopic and colorimetric properties, particularly for fluoride sensing, showcasing the versatility of these compounds in developing sensitive and selective detection methods (Ma et al., 2013).

Zukünftige Richtungen

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of “Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate” and similar compounds may continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(21,9-12-7-8-23-10-12)11-18-15(19)13-3-5-14(6-4-13)16(20)22-2/h3-8,10,21H,9,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRPOLYAUMDIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)

![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)

![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)

![5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)

![2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)